1-Oleoyl-sn-glycero-3-phosphocholine

Inflammation Neutrophil biology Innate immunity

Generic LPC species produce inconsistent results across assays. 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) is the functionally validated species, with acyl-chain-dependent potency that differs 2- to >10-fold from saturated analogs: • Neutrophil oxidative burst: Sustained superoxide production across 5-200 μM (vs. LPC 16:0 narrow 5-10 μM window). • Endothelial response: Moderate 2-fold arachidonic acid release (vs. 4.5-fold surge by LPC 16:0). • GPR119 agonism: EC50 6-19 nM at human GPR119 - the physiological reference ligand for incretin & metabolic studies. • Monomeric range: CMC ~2-10 μM (vs. ~0.4 μM for LPC 18:0), enabling accurate monomer-dependent assays. Supplied ≥99% purity with batch-specific COA; ambient/blue ice global shipping.

Molecular Formula C26H52NO7P
Molecular Weight 521.7 g/mol
CAS No. 19420-56-5
Cat. No. B135127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-sn-glycero-3-phosphocholine
CAS19420-56-5
Synonyms(7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-,3,5,9-trioxa-4-phosphaheptacos-18-en-1-aminium Inner Salt 4-Oxide;  1-O-Oleoyl-sn-glycero-3-phosphocholine;  1-Oleoyl-2-hydroxy-sn-glycerol-3-phosphocholine;  1-Oleoyl-sn-glycero-3-phosphocholine;  1-Oleoyl-
Molecular FormulaC26H52NO7P
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
InChIKeyYAMUFBLWGFFICM-PTGWMXDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in chloroform

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1): A Structurally Distinct, Bioactive Lysophospholipid for Inflammatory, Metabolic, and Cardiovascular Research


1-Oleoyl-sn-glycero-3-phosphocholine (CAS 19420-56-5), also referred to as LPC 18:1 or oleoyl-lysophosphatidylcholine, is a monoglycerophospholipid belonging to the lysophosphatidylcholine (LPC) class [1]. It comprises an oleic acid (18:1 cis-Δ9) esterified at the sn-1 position of a glycerol backbone bearing a phosphocholine headgroup . This compound is a bioactive lipid mediator generated physiologically by phospholipase A2 cleavage of phosphatidylcholine, lecithin:cholesterol acyltransferase activity, or lipoprotein oxidation, and it circulates in plasma at concentrations of approximately 100–170 μM under normal conditions [2]. Unlike its diacyl counterparts, its single-chain amphiphilic structure confers distinct interfacial and micellization behaviors that are exquisitely sensitive to acyl chain saturation [3]. Researchers and procurement specialists must recognize that the biological potency, receptor selectivity, and physical properties of LPCs are fundamentally determined by the acyl chain, making LPC 18:1 a functionally unique tool rather than a generic representative of the LPC family.

Why 1-Oleoyl-sn-glycero-3-phosphocholine Cannot Be Replaced by Other LPCs: Acyl Chain-Dependent Bioactivity and Physicochemical Selectivity


Substituting 1-oleoyl-sn-glycero-3-phosphocholine with another lysophosphatidylcholine species such as LPC 16:0, LPC 18:0, or LPC 20:4 introduces functionally significant and quantifiable deviations in experimental outcomes. The biological actions of LPCs on leukocytes, endothelial cells, and immune cells are profoundly shaped by acyl chain length and degree of unsaturation [1]. For instance, unsaturated species like LPC 18:1 trigger sustained superoxide production in human neutrophils over a broad concentration range, whereas saturated LPC 16:0 is markedly less efficacious and active only within a narrow window [1]. Conversely, saturated LPC 16:0 induces a 4.5-fold increase in endothelial arachidonic acid release compared to only a 2-fold increase by LPC 18:1 [2]. Even the monounsaturated LPC 18:1 differs from its fully saturated analog LPC 18:0 by showing a critical micelle concentration (CMC) that is approximately 10–25 times higher due to the cis-double bond disrupting acyl chain packing . These data demonstrate that generically substituting one LPC species for another will alter potency by 2- to >10-fold, change the concentration range over which effects are observed, and even reverse the relative ranking of efficacy depending on the assay endpoint. The quantitative evidence below provides explicit data to guide species selection for reproducible, biologically meaningful research.

Quantitative Differentiation of 1-Oleoyl-sn-glycero-3-phosphocholine: Head-to-Head Comparator Data for Informed Procurement


Superoxide Production in Human Neutrophils: LPC 18:1 Induces Potent, Sustained NADPH Oxidase Activation Across a Broad Concentration Range, in Contrast to the Weak, Narrow-Range Activity of Saturated LPC 16:0

In a direct head-to-head comparison, unsaturated LPC species including 1-oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) induced robust, long-lasting superoxide production in isolated human neutrophils over a wide concentration range of 5–200 μM. The response exhibited a >10-min lag time followed by sustained activity for 60–90 minutes. In stark contrast, the most abundant saturated plasma LPC, 1-palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), induced significantly less superoxide production and was effective only within a narrow 5–10 μM window. A mixture of LPCs formulated to mimic the human plasma LPC composition produced superoxide levels comparable to those induced by LPC 18:1 alone, indicating that LPC 18:1 is the dominant pro-oxidative species [1]. This demonstrates that the monounsaturated oleoyl chain conveys a functionally distinct capacity for NADPH oxidase activation that saturated species lack.

Inflammation Neutrophil biology Innate immunity

Arachidonic Acid Release in Human Aortic Endothelial Cells: LPC 18:1 Elicits a Moderate, Controlled cPLA2 Response Unlike the Exaggerated 4.5-Fold Induction by LPC 16:0

Riederer et al. (2010) compared the effects of different LPC species on cPLA2-dependent arachidonic acid (AA) release in primary human aortic endothelial cells (HAEC). LPC 16:0 induced a 4.5-fold increase in AA release over baseline, whereas 1-oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) induced a 2-fold increase. LPC 20:4 (arachidonoyl) produced a 2.7-fold increase [1]. These data illustrate that LPC 18:1 is a moderate activator of endothelial AA mobilization compared to the saturated C16:0 species, which triggers a disproportionately strong release. The differential AA release correlates with the ability of each LPC species to elevate cytosolic Ca²⁺ concentration [1].

Endothelial dysfunction Eicosanoid signaling Vascular biology

Critical Micelle Concentration (CMC): LPC 18:1 Micellizes at ~2–10 μM, Markedly Higher than LPC 18:0 (0.4 μM), Enabling Monomer-Dependent vs. Micelle-Dependent Experimental Designs

The critical micelle concentration (CMC) of 1-oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) is approximately 2–10 μM, a value substantially higher than the 0.4 μM CMC reported for 1-stearoyl-sn-glycero-3-phosphocholine (LPC 18:0) . This 5- to 25-fold difference arises from the cis-double bond in the oleoyl chain, which introduces a kink that disrupts tight acyl chain packing in micellar aggregates. As a result, LPC 18:1 remains predominantly monomeric at concentrations that would drive LPC 18:0 into micellar form. This distinction is critical for experimental design: at a working concentration of 1 μM, LPC 18:1 exists mainly as monomers, whereas LPC 18:0 would already be aggregating into micelles .

Biophysics Lipid formulation Drug delivery

Immunosuppressive Potency and Cytotoxicity Window: LPC 18:1 Exhibits Comparable T-Cell Inhibition (IC50 ~1.2–4.3 μM) to LPC 16:0 and LPC 18:0 but a 10–50-Fold Safety Margin vs. Cytotoxicity

Crane et al. (2011) conducted a specificity study comparing the immunosuppressive and cytotoxic activities of gonadal LPCs. In a T-cell activation inhibition assay performed in the absence of serum proteins, 1-oleoyl-sn-glycero-3-phosphocholine (LPC 18:1), 1-palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), and 1-stearoyl-sn-glycero-3-phosphocholine (LPC 18:0) all displayed IC50 values in the range of 1.2–4.3 μM [1]. Importantly, these immunosuppressive LPCs exhibited cytotoxicity (measured by ovarian granulosa cell viability) only at 40–50 μM, representing a 10–50-fold safety margin between immunosuppression and overt cell lysis. In contrast, platelet-activating factor (PAF) was far more cytotoxic (IC50 ~10 μM), with only a minor separation between immunosuppressive and lytic concentrations [1]. LPC 18:1 thus offers a favorable therapeutic window for studying immunomodulatory effects without the confounding influence of cytotoxicity.

Reproductive immunology T-cell biology Lipid-mediated immunosuppression

GPR119 Agonism: LPC 18:1 Activates the Enteroendocrine Lipid Sensor GPR119 with Nanomolar Potency, Enabling Incretin-Mediated Metabolic Research

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) has been identified as an endogenous agonist of the G protein-coupled receptor GPR119, a lipid sensor expressed on pancreatic β-cells and enteroendocrine L-cells that mediates glucose-stimulated insulin secretion and incretin release . In HEK293 cells expressing human GPR119, LPC 18:1 stimulated cAMP accumulation with reported EC50 values in the nanomolar range (e.g., 19 nM in a β-lactamase reporter gene assay [1] and 6.0 nM in alternative assays [2]). While other LPC species may also interact with GPR119, the oleoyl chain confers high-affinity binding that positions LPC 18:1 as the prototypical endogenous lipid ligand for this receptor. Synthetic GPR119 agonists such as PSN632408 (EC50 ~5.6 μM) [3] are orders of magnitude less potent, underscoring the importance of the native oleoyl-LPC structure for high-potency receptor engagement.

Metabolic disease Incretin biology GPR119 pharmacology

Optimal Application Scenarios for 1-Oleoyl-sn-glycero-3-phosphocholine Based on Quantitative Differentiation Data


Neutrophil Inflammation and NADPH Oxidase Activation Studies

Use LPC 18:1 as the standard proinflammatory LPC stimulus for human neutrophil oxidative burst assays. The compound's ability to induce robust, sustained superoxide production across a 5–200 μM range makes it the preferred species for studying NADPH oxidase activation, in contrast to LPC 16:0 which is only weakly active within a narrow 5–10 μM window [1]. This wide dynamic range allows concentration-response analyses that are not feasible with saturated LPCs.

Vascular Endothelial Cell Signaling and Eicosanoid Pathway Research

Employ LPC 18:1 when a moderate, physiologically representative endothelial response is required. LPC 18:1 elicits a 2-fold increase in arachidonic acid release, whereas LPC 16:0 induces a disproportionate 4.5-fold surge [1]. This makes LPC 18:1 the appropriate species for studying balanced prostacyclin/thromboxane regulation without the extreme perturbation caused by saturated LPCs.

Monomeric LPC Studies and Drug Delivery Formulation Development

For experiments requiring LPC in monomeric form (e.g., albumin binding studies, receptor activation assays, or liposome solubilization), LPC 18:1 offers a significantly wider monomeric concentration range than LPC 18:0. With a CMC ~2–10 μM compared to 0.4 μM for LPC 18:0, LPC 18:1 remains monomeric at concentrations where LPC 18:0 would already be micellar [1]. This is critical for accurate determination of monomer-dependent biological activities.

GPR119-Mediated Incretin and Insulin Secretion Research

For metabolic studies investigating endogenous GPR119 agonism, LPC 18:1 is the essential tool compound. Its low nanomolar potency (EC50 6–19 nM) at human GPR119 [1] makes it the physiological reference ligand for studying incretin release and glucose homeostasis. Synthetic agonists such as PSN632408 (EC50 ~5.6 μM) are far less potent and lack the native structural context.

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